molecular formula C16H24N6OS B6766046 N-[2-(4-methyl-1,3-thiazol-2-yl)propyl]-3-(triazol-1-ylmethyl)piperidine-1-carboxamide

N-[2-(4-methyl-1,3-thiazol-2-yl)propyl]-3-(triazol-1-ylmethyl)piperidine-1-carboxamide

Cat. No.: B6766046
M. Wt: 348.5 g/mol
InChI Key: KVGZEJHCXRQIKZ-UHFFFAOYSA-N
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Description

N-[2-(4-methyl-1,3-thiazol-2-yl)propyl]-3-(triazol-1-ylmethyl)piperidine-1-carboxamide is a complex organic compound featuring a thiazole ring, a triazole ring, and a piperidine ring

Properties

IUPAC Name

N-[2-(4-methyl-1,3-thiazol-2-yl)propyl]-3-(triazol-1-ylmethyl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N6OS/c1-12(15-19-13(2)11-24-15)8-17-16(23)21-6-3-4-14(9-21)10-22-7-5-18-20-22/h5,7,11-12,14H,3-4,6,8-10H2,1-2H3,(H,17,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVGZEJHCXRQIKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)C(C)CNC(=O)N2CCCC(C2)CN3C=CN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-methyl-1,3-thiazol-2-yl)propyl]-3-(triazol-1-ylmethyl)piperidine-1-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.

    Attachment of the Propyl Group: The 4-methyl-1,3-thiazole is then alkylated with a suitable propylating agent, such as 1-bromopropane, in the presence of a base like potassium carbonate.

    Formation of the Piperidine Ring: The piperidine ring is synthesized separately, often starting from piperidine or its derivatives.

    Coupling with Triazole: The triazole ring is introduced via a click chemistry reaction, typically involving the cycloaddition of an azide with an alkyne.

    Final Coupling: The final step involves coupling the thiazole-propyl intermediate with the triazole-piperidine intermediate using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for certain steps, solvent recycling, and the use of greener reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole and piperidine rings. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be performed on the triazole ring using agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperidine ring, using reagents like sodium azide or alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.

    Substitution: Sodium azide, alkyl halides, under basic conditions.

Major Products

    Oxidation: Oxidized derivatives of the thiazole and piperidine rings.

    Reduction: Reduced triazole derivatives.

    Substitution: Substituted piperidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-[2-(4-methyl-1,3-thiazol-2-yl)propyl]-3-(triazol-1-ylmethyl)piperidine-1-carboxamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound is investigated for its potential therapeutic effects. It may exhibit antimicrobial, antiviral, or anticancer activities, making it a promising candidate for the development of new drugs.

Industry

In industry, the compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique structure and reactivity make it a valuable tool for industrial applications.

Mechanism of Action

The mechanism of action of N-[2-(4-methyl-1,3-thiazol-2-yl)propyl]-3-(triazol-1-ylmethyl)piperidine-1-carboxamide involves its interaction with specific molecular targets in the body. These targets could include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]-3-(triazol-1-ylmethyl)piperidine-1-carboxamide
  • N-[2-(4-methyl-1,3-thiazol-2-yl)propyl]-3-(triazol-1-ylmethyl)piperidine-1-carboxylate

Uniqueness

N-[2-(4-methyl-1,3-thiazol-2-yl)propyl]-3-(triazol-1-ylmethyl)piperidine-1-carboxamide is unique due to its specific combination of thiazole, triazole, and piperidine rings This combination provides a unique set of chemical and biological properties, making it distinct from other similar compounds

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

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